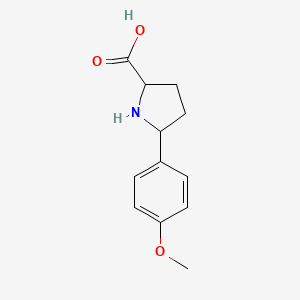

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, a common scaffold in bioactive molecules, enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methoxyphenyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with an amine and a suitable carboxylic acid derivative can yield the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and amines (NH₃) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with applications similar to 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid.

Proline derivatives: These compounds also feature a pyrrolidine ring and are used in various biological and chemical applications.

Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their bioactivity.

Uniqueness

This compound is unique due to the presence of the 4-methoxyphenyl group, which can enhance its pharmacological properties. The combination of the pyrrolidine ring and the methoxyphenyl group provides a distinct structural framework that can be exploited for various applications in drug discovery and development .

Biological Activity

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential applications in medicinal chemistry. Characterized by a methoxyphenyl group at the 5-position and a carboxylic acid functional group at the 2-position, this compound exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse studies to elucidate its biological activity, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 235.24 g/mol

- Structural Features : The presence of the methoxyphenyl group contributes to the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxamides, which include compounds structurally related to this compound, exhibit significant antimicrobial properties. A study highlighted the inhibition of Mycobacterium tuberculosis through targeting the enoyl acyl carrier protein reductase (InhA), suggesting that similar pyrrolidine derivatives could be explored for their antibacterial efficacy against resistant strains .

Cytotoxicity and Anticancer Potential

In vitro cytotoxicity assays have been conducted using various cancer cell lines, such as MCF7 (breast adenocarcinoma) and A549 (lung cancer). The compound's structural analogs demonstrated varying degrees of antiproliferative activity, with some exhibiting IC₅₀ values in the micromolar range. For instance, dispirooxindole derivatives were evaluated for their cytotoxic effects, revealing that modifications on the aryl side rings significantly influenced their potency .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Dispirooxindole derivative | A549 | 10.05 |

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also noteworthy. Studies on similar pyrrolidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC₅₀ values for COX-1 and COX-2 inhibition were reported in studies involving structurally related compounds, indicating a promising avenue for further research into the anti-inflammatory properties of this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or variations in the pyrrolidine ring can significantly alter its pharmacological profile. For example, substituents on the phenyl ring have been shown to enhance binding affinity to specific targets, thereby increasing efficacy against diseases such as tuberculosis and cancer .

Case Studies

- Antitubercular Activity : A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA, resulting in lead compounds with improved potency over existing drugs. These findings suggest that further exploration of related structures could yield effective antitubercular agents .

- Cytotoxicity Analysis : In a comparative study of spirooxindole derivatives against various cancer cell lines, it was found that modifications leading to smaller lipophilic substituents enhanced cytotoxicity, indicating a need for careful design in future analogs of this compound .

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDZIUKATYIJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.